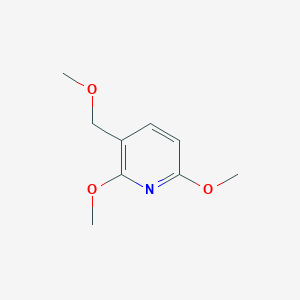![molecular formula C8H7ClN2 B1643496 7-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1643496.png)
7-(chloromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine, 7-(chloromethyl)- can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine, 7-(chloromethyl)- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors has also been explored to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include imidazo[1,2-a]pyridine derivatives with various substituents at the 7-position.
Oxidation Reactions: Major products are imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
7-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine, 7-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
7-(chloromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrazine: Another fused bicyclic heterocycle with similar applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Imidazo[4,5-b]pyridine: Explored for its potential as an anti-inflammatory agent.
The uniqueness of imidazo[1,2-a]pyridine, 7-(chloromethyl)- lies in its specific structural features and the presence of the chloromethyl group, which allows for diverse chemical modifications and functionalizations .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
7-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2 |
InChI Key |
QHSOLIQVMYMRNN-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2C=C1CCl |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1643442.png)
![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)



![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)


![[(3-Methyl-3-azetidinyl)methyl]trifluoroacetamide](/img/structure/B1643486.png)

